![molecular formula C17H16F3NO3S B6385082 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95% CAS No. 1261991-27-8](/img/structure/B6385082.png)
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) is a synthetic compound that has been studied for its potential applications in scientific research. It is a phenol derivative with a pyrrolidinylsulfonyl group attached to the 5-position of the phenyl ring and a trifluoromethyl group attached to the 3-position of the phenyl ring. This compound has been used to study its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) has been studied for its potential applications in scientific research. It has been used as a substrate in enzymatic assays, as well as a tool in studies of enzyme kinetics and inhibitor studies. It has also been used in studies of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) is believed to be related to its ability to act as a substrate for enzymes. Specifically, it is believed to be a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) has been studied for its potential biochemical and physiological effects. Studies have shown that it is able to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been shown to have a protective effect on cells, potentially reducing the damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
The use of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) in laboratory experiments has several advantages. It is a relatively stable compound, and can be used in a wide range of assays. It is also relatively inexpensive, making it a cost-effective choice for research. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and therefore must be used in aqueous solutions with other solvents. Additionally, it can be toxic at high concentrations, and therefore must be used with caution.
Future Directions
The use of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) in scientific research is still in its early stages. There are many potential future directions for research, including further studies of its biochemical and physiological effects, as well as its potential applications in drug metabolism and pharmacokinetics. Additionally, further studies could be conducted to explore its potential use in other laboratory experiments, such as in the study of enzyme kinetics and inhibitor studies. Lastly, further research could be done to study the potential toxicity of the compound at high concentrations.
Synthesis Methods
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) can be synthesized from 4-chlorobenzene sulfonyl chloride and 4-pyrrolidinylbenzene. The reaction of the two compounds in an aqueous solution of sodium hydroxide yields the desired compound in 95% yield.
properties
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3S/c18-17(19,20)14-9-13(10-15(22)11-14)12-3-5-16(6-4-12)25(23,24)21-7-1-2-8-21/h3-6,9-11,22H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXANQIGIKGNQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686772 |
Source


|
| Record name | 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol | |
CAS RN |
1261991-27-8 |
Source


|
| Record name | 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

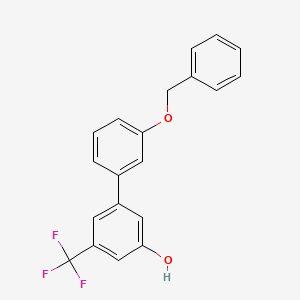
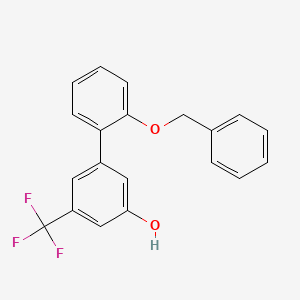


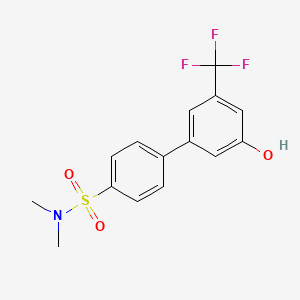
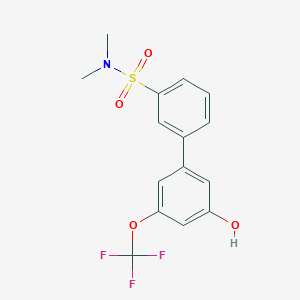

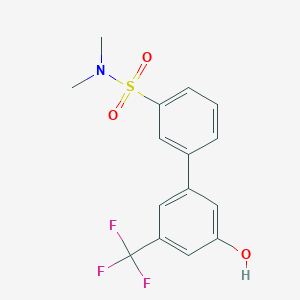

![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385090.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385098.png)


